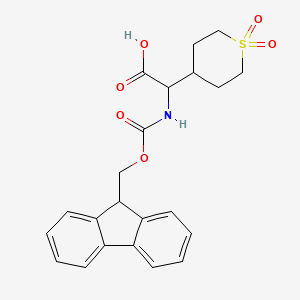

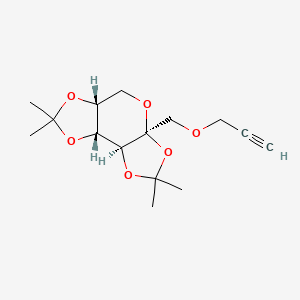

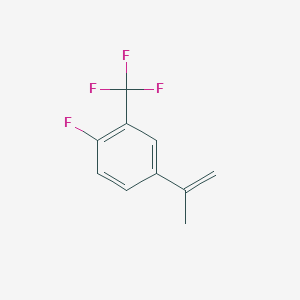

![molecular formula C9H7F3N2O B3041857 4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 392-38-1](/img/structure/B3041857.png)

4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole

Übersicht

Beschreibung

4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole is a compound that belongs to the class of imidazoles and benzimidazoles . These are privileged scaffolds present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The compound’s molecular formula is C5H5F3N2 .

Synthesis Analysis

The synthesis of trifluoromethylated imidazoles and benzimidazoles has been discussed in various studies . One method involves the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis

The molecular structure of imidazoles and benzimidazoles, including 4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, focusing on six unique fields:

Pharmaceuticals and Drug Development

4-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole is a compound of interest in pharmaceutical research due to its potential therapeutic properties. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug molecules . This compound is being explored for its potential as an anti-inflammatory, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a versatile candidate for drug development .

Agricultural Chemistry

In agricultural chemistry, 4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole is studied for its potential use as a pesticide or herbicide. The trifluoromethyl group is known to enhance the efficacy and environmental stability of agrochemicals . Researchers are investigating its ability to protect crops from pests and diseases while minimizing environmental impact .

Material Science

This compound is also of interest in material science for the development of advanced materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other materials with enhanced thermal and chemical stability . These materials can be used in various industrial applications, including coatings, adhesives, and electronic components .

Catalysis

4-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole is being explored as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions, including trifluoromethylation, makes it valuable in the production of complex organic molecules . This application is particularly important in the pharmaceutical and fine chemical industries, where efficient and selective catalysis is crucial .

Environmental Science

In environmental science, this compound is studied for its potential role in pollution control and remediation. Its chemical stability and reactivity make it a candidate for the degradation of environmental pollutants . Researchers are exploring its use in processes such as photocatalysis and advanced oxidation to break down harmful substances in water and soil .

Biological Research

4-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole is used in biological research to study its effects on various biological systems. Its interactions with enzymes, receptors, and other biomolecules provide insights into its potential therapeutic applications . This research helps in understanding the compound’s mechanism of action and its potential side effects, guiding its development as a safe and effective drug .

Zukünftige Richtungen

The future directions in the research and development of imidazole- and benzimidazole-containing drugs, including 4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, involve the discovery of many novel applications . The development of new fluorescent molecules and establishing structure-property relationships for designing fluorescence switching materials is one such direction .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that indole derivatives, which share a similar structure, are known to interact with their targets and cause changes that result in various biological activities .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It’s worth noting that fluorine-containing compounds, which include trifluoromethyl groups, make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that the trifluoromethyl group in the compound could potentially enhance its pharmacokinetic properties.

Result of Action

Indole derivatives, which share a similar structure, are known to have diverse biological activities .

Eigenschaften

IUPAC Name |

4-methoxy-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-15-6-4-2-3-5-7(6)14-8(13-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCZQLDVZBJWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

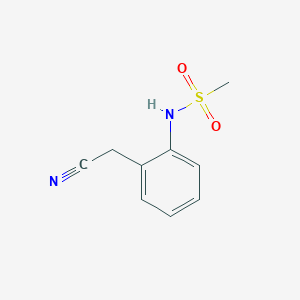

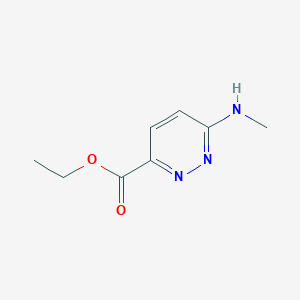

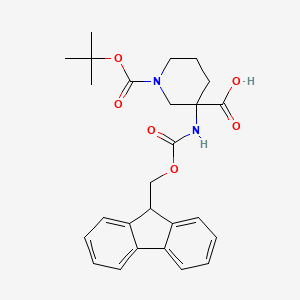

![2-chloro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B3041780.png)

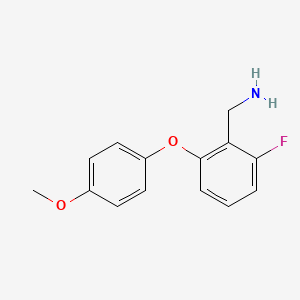

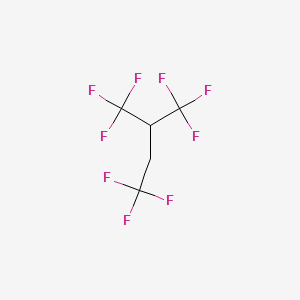

![1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B3041795.png)